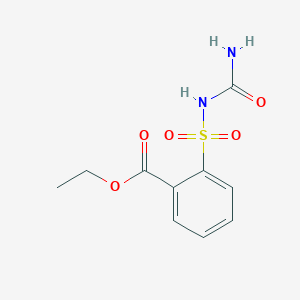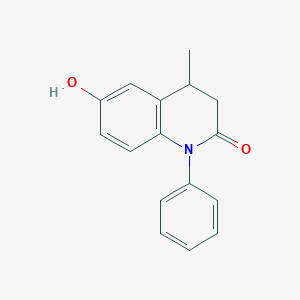
1,3-Dichlorobut-2-ene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichlorobut-2-ene-1,4-diol is an organochlorine compound with the molecular formula C4H6Cl2O2. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a butene backbone. It is a colorless liquid that is used in various chemical processes and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,3-Dichlorobut-2-ene-1,4-diol typically involves the chlorination of butadiene. The process can be carried out in either liquid or vapor phase. The chlorination reaction produces a mixture of 3,4-dichlorobut-1-ene and 1,3-dichlorobut-2-ene. This mixture is then subjected to isomerization at temperatures ranging from 60 to 120°C in the presence of a catalyst to yield the desired compound .
Analyse Chemischer Reaktionen
1,3-Dichlorobut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide, hydrogen chloride, and various catalysts.
Wissenschaftliche Forschungsanwendungen
1,3-Dichlorobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of synthetic rubbers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dichlorobut-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1,3-Dichlorobut-2-ene-1,4-diol can be compared with other similar compounds such as:
1,4-Dichlorobut-2-ene: This compound has a similar structure but lacks the hydroxyl groups.
2,3-Dichlorobut-2-ene-1,4-diol: This isomer has the chlorine atoms in different positions.
1,4-Dichlorobut-2-ene-1,4-diol: Another isomer with different substitution patterns. The uniqueness of this compound lies in its specific arrangement of chlorine and hydroxyl groups, which confer distinct chemical and biological properties .
Eigenschaften
| 92614-16-9 | |
Molekularformel |
C4H6Cl2O2 |
Molekulargewicht |
156.99 g/mol |
IUPAC-Name |
1,3-dichlorobut-2-ene-1,4-diol |
InChI |
InChI=1S/C4H6Cl2O2/c5-3(2-7)1-4(6)8/h1,4,7-8H,2H2 |
InChI-Schlüssel |
BDIQGAYVDMRDQE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=CC(O)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)


